molecular formula C8H13NO3 B142575 N-Carbethoxy-4-piperidone CAS No. 29976-53-2

N-Carbethoxy-4-piperidone

Cat. No.: B142575
CAS No.: 29976-53-2
M. Wt: 171.19 g/mol
InChI Key: LUBGFMZTGFXIIN-UHFFFAOYSA-N
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Description

It is a clear, colorless to pale yellow liquid that is slightly soluble in water and has a boiling point of 95-98°C at 1 mmHg . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Safety and Hazards

N-Carbethoxy-4-piperidone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

N-Carbethoxy-4-piperidone is used in the preparation of 3-hydrazinopyridazines as antihypertensive agents as well as γ-carboline derivatives as potential serotonergic agents . This suggests that it could be further explored for its potential in the development of new therapeutic agents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbethoxy-4-piperidone can be synthesized from 1,3-piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester. The process involves the reduction of dihydropyridones using zinc and acetic acid, which is a simple and cost-effective method . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to produce tertiary propargylamines .

Industrial Production Methods: The industrial production of this compound typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate. This process is known for its high yield and purity, and it is considered economical and eco-friendly .

Chemical Reactions Analysis

Types of Reactions: N-Carbethoxy-4-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBGFMZTGFXIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057704
Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-53-2
Record name 1-(Ethoxycarbonyl)-4-piperidone
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URL https://commonchemistry.cas.org/detail?cas_rn=29976-53-2
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name 29976-53-2
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name Ethyl 4-oxopiperidine-1-carboxylate
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Record name ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To the stirred solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in DCM (60 mL) cooled at 0° C., was added triethylamine (5.15 mL, 36.75 mmol) and ethylchloroformate (1.59 mL, 16.6 mml). The reaction mixture was stirred at room temperature for 2 hours before being diluted with water. The two layers were separated, the organic layer was dried over anhydrous sodium sulfate and the volatiles were removed under reduced pressure to obtain ethyl 4-oxo-piperidine-1-carboxylate (3.14 grams).
Name
piperidin-4-one hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Name
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60 mL
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5.15 mL
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1.59 mL
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reactant
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of a piperidone hydrochloride (1 eq) in dichloromethane was added Et3N (2.1 eq) at 0° C. and the reaction mixture was stirred for 15 min. A solution ethyl chloroformate (1.1 eq) in chloroform was added at 0° C. and reaction was continued at room temperature for 3 h Reaction was quenched with water and extracted with ethyl acetate, organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired ethyl 4-oxopiperidine-1-carboxylate.
Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Carbethoxy-4-piperidone in the synthesis of benzo[c][2,7]naphthyridines?

A1: this compound acts as a building block in the one-pot, three-component reaction. It reacts with an aromatic amine and an aromatic aldehyde in the presence of a ceric ammonium nitrate catalyst. [] This reaction leads to the formation of a benzo[c][2,7]naphthyridine scaffold, with the this compound contributing a key part of the final heterocyclic ring system.

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